molecular formula C10H19NO4 B6179870 tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate CAS No. 2580182-66-5

tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate

Cat. No.: B6179870
CAS No.: 2580182-66-5
M. Wt: 217.26 g/mol
InChI Key: QLUVWORPONWGCW-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate (CAS: 1363382-11-9) is a carbamate-functionalized oxetane derivative with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . Its structure features a four-membered oxetane ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. This compound is widely utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of antiviral agents and small-molecule scaffolds due to its balanced rigidity and reactivity .

Properties

CAS No.

2580182-66-5

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11(4)10(5-12)6-14-7-10/h12H,5-7H2,1-4H3

InChI Key

QLUVWORPONWGCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(COC1)CO

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, ring systems, and functional groups, which influence their physicochemical properties and applications. Below is a detailed comparison:

Substituent Variations on the Oxetane Ring
Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Hydroxymethyl 1363382-11-9 C9H17NO4 203.24 Polar hydroxyl group enhances solubility; carbamate provides stability .
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate Aminomethyl 1802048-96-9 C9H18N2O3 202.26 Amino group enables nucleophilic reactions (e.g., amide coupling) .
tert-Butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate 4-Cyanophenyl 1158098-77-1 C15H18N2O3 274.32 Aromatic cyano group increases lipophilicity; potential for π-π interactions .

Key Insights :

  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (target compound) offers hydrogen-bonding capacity, improving aqueous solubility, while the aminomethyl analog (CAS: 1802048-96-9) is more reactive in cross-coupling or alkylation reactions .
  • Aromatic Substituents: The 4-cyanophenyl derivative (CAS: 1158098-77-1) introduces steric bulk and electronic effects, making it suitable for targeting hydrophobic enzyme pockets .
Ring System Modifications
Compound Name Ring System CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Oxetane (4-membered) 1363382-11-9 C9H17NO4 203.24 High ring strain enhances reactivity; compact structure improves metabolic stability .
tert-Butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate Oxolane (5-membered) 1132814-98-2 C10H19NO4 217.27 Reduced ring strain increases stability; lower solubility due to larger ring .

Key Insights :

  • Oxetane vs. Oxolane : The target compound’s oxetane ring (4-membered) has higher strain, favoring ring-opening reactions, whereas the oxolane (tetrahydrofuran) analog (CAS: 1132814-98-2) is more conformationally flexible and stable but less reactive .
Functional Group Additions
Compound Name Functional Group CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate Extended methyl chain 1393441-68-3 C10H19NO4 217.26 Additional methylene spacer increases steric bulk; modulates pharmacokinetics .
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate Azepane (7-membered) 2940859-48-1 C12H22N2O3 242.31 Larger ring system offers conformational diversity; potential for CNS penetration .

Key Insights :

  • Methylene Spacer : The methyl-extended derivative (CAS: 1393441-68-3) may improve binding to deeper protein pockets compared to the target compound .

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